N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-Acetamide, often referred to by its International Nonproprietary Name (INN) Rivaroxaban, is a small molecule belonging to the oxazolidinone class of compounds. [, , , ] Rivaroxaban is widely recognized for its potent and selective anticoagulant properties, specifically its direct inhibition of factor Xa (FXa) in the coagulation cascade. [, ]
Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is a chemical compound with significant relevance in pharmaceutical applications, particularly as an impurity associated with the anticoagulant drug Rivaroxaban. This compound is classified under the category of oxazolidinones, which are known for their antibacterial properties. The molecular formula of this compound is , and its molecular weight is approximately 333.34 g/mol.
The primary source of information regarding Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- comes from patent literature and chemical databases. This compound is recognized as an impurity in the synthesis of Rivaroxaban, which is a widely used anticoagulant medication. The classification of this compound falls within the broader category of pharmaceutical intermediates and impurities.
The synthesis of Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Solvents like ethyl acetate and acetonitrile are commonly used during the acylation process.
The molecular structure of Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- can be represented using various chemical notation systems:
CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3=O
InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)/t14-/m0/s1
The compound has a melting point greater than 181°C (dec.) and a boiling point around 686.4°C at standard atmospheric pressure . The stereochemistry is critical for its biological activity and efficacy.
Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- participates in various chemical reactions primarily related to its use as an intermediate in drug synthesis. Key reactions include:
The mechanism by which Acetamide, N-[[[5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- exerts its effects is closely related to its role in the pharmacodynamics of Rivaroxaban. It acts by inhibiting Factor Xa in the coagulation cascade, thereby preventing thrombus formation. This inhibition is crucial for its application as an anticoagulant.
The physical properties include:
Key chemical properties include:
These properties are essential for understanding its behavior during synthesis and application in pharmaceuticals.
Acetamide, N-[[[5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is primarily utilized in scientific research as a reference standard for quality control in pharmaceutical formulations containing Rivaroxaban. Additionally, it serves as an important intermediate in the synthesis of other pharmaceutical compounds within the oxazolidinone class.
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5